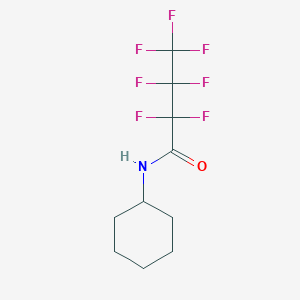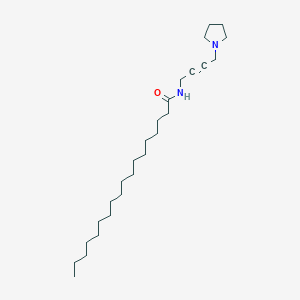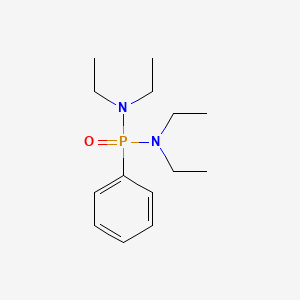
N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutanamide: is a fluorinated amide compound characterized by the presence of a cyclohexyl group and multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects due to the fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of cyclohexylamine with a fluorinated acid chloride, such as 2,2,3,3,4,4,4-heptafluorobutanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
Cyclohexylamine+2,2,3,3,4,4,4-heptafluorobutanoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine atoms, which make the carbonyl carbon more susceptible to nucleophilic attack.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although the presence of multiple fluorine atoms may make it more resistant to oxidation compared to non-fluorinated analogs.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted amides or esters.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutanamide is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of materials with high thermal stability and resistance to chemical degradation.
Biology and Medicine: The compound’s fluorinated nature may enhance its bioavailability and metabolic stability, making it a potential candidate for drug development. It can be used in the design of pharmaceuticals that require high stability and resistance to metabolic breakdown.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its high thermal stability and resistance to chemical attack make it suitable for use in harsh environments.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutanamide is largely influenced by its electron-withdrawing fluorine atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. The cyclohexyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- N-cyclohexyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide
- N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutylamine
Comparison: N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its specific combination of a cyclohexyl group and seven fluorine atoms. This combination imparts distinct properties such as high thermal stability and significant electron-withdrawing effects. Compared to similar compounds, it may exhibit different reactivity patterns and stability profiles, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
56663-38-8 |
|---|---|
Molekularformel |
C10H12F7NO |
Molekulargewicht |
295.20 g/mol |
IUPAC-Name |
N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C10H12F7NO/c11-8(12,9(13,14)10(15,16)17)7(19)18-6-4-2-1-3-5-6/h6H,1-5H2,(H,18,19) |
InChI-Schlüssel |
MWKPDUBQHYIABV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14158794.png)


![1-[(N-acetylglycyl)(ethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B14158817.png)
![3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B14158820.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14158830.png)

![Propan-2-yl 2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B14158838.png)
![2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14158850.png)


![diethyl 5,5'-methanediylbis{4-[2-(diethylamino)ethyl]-3-methyl-1H-pyrrole-2-carboxylate}](/img/structure/B14158855.png)
![6-methyl-3-[2-(morpholin-4-yl)ethyl]-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14158869.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14158877.png)
